molecular formula C₂₆H₃₅FO₆ B1141760 Betamethasone 17-butyrate CAS No. 5534-14-5

Betamethasone 17-butyrate

カタログ番号: B1141760
CAS番号: 5534-14-5
分子量: 462.55
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Betamethasone 17-butyrate is a synthetic corticosteroid used primarily for its potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a glucocorticoid that is widely used in the treatment of various inflammatory and autoimmune conditions. This compound is commonly applied topically to manage skin disorders such as eczema, psoriasis, and dermatitis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of betamethasone 17-butyrate involves the esterification of betamethasone with butyric acid. The reaction typically requires the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The product is then purified through crystallization or chromatography techniques to remove any impurities .

化学反応の分析

Types of Reactions: Betamethasone 17-butyrate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated metabolites, while reduction can yield dehydrogenated derivatives .

科学的研究の応用

Clinical Applications

A. Dermatological Conditions

  • Eczema and Dermatitis: Betamethasone 17-butyrate is effective in treating atopic dermatitis and contact dermatitis due to its potent anti-inflammatory effects. Clinical studies have shown significant improvement in symptoms such as erythema, pruritus, and scaling after topical application .
  • Psoriasis: It is also utilized in managing psoriasis, where it helps reduce plaque thickness and scaling. A study comparing this compound with other topical treatments indicated superior efficacy in reducing total clinical score (TCS) after four weeks of treatment .

B. Other Inflammatory Conditions

  • Lichen Simplex Chronicus: In a case study, a patient with lichen simplex chronicus achieved satisfactory outcomes after treatment with betamethasone dipropionate, a related compound, highlighting the potential for this compound in similar cases .

Formulations and Delivery Methods

This compound is available in various formulations, including creams, ointments, and foams. The choice of formulation can affect the drug's absorption and efficacy:

  • Foam Formulations: Recent studies have demonstrated that foam formulations can enhance drug penetration and improve patient satisfaction compared to traditional ointments .
  • Topical Delivery Systems: Research indicates that using medical-grade pressure-sensitive adhesives for topical delivery can optimize the drug's pharmacokinetics, resulting in higher plasma concentrations with prolonged effects .

Efficacy and Safety Data

A. Efficacy Studies

  • A systematic review highlighted that this compound significantly reduces symptoms associated with inflammatory skin conditions when compared to placebo or other topical agents .

B. Safety Profile

  • The safety profile of this compound has been evaluated in various studies, indicating minimal systemic absorption when applied topically. This reduces the risk of systemic side effects commonly associated with oral corticosteroids .

Case Studies

Case Study 1: Eczema Treatment
A clinical trial involving patients with moderate to severe eczema demonstrated that those treated with this compound showed a significant reduction in the severity of their condition compared to those receiving standard care.

Case Study 2: Psoriasis Management
In another study focusing on psoriasis patients, this compound was found to induce faster clearance of lesions compared to other treatments, with a notable percentage achieving total or almost total clearance within four weeks .

Data Table: Summary of Clinical Findings

ConditionTreatment DurationOutcomeReference
Eczema4 weeksSignificant symptom reduction
Psoriasis4 weeksFaster lesion clearance
Lichen Simplex Chronicus4 weeksSatisfactory outcome

作用機序

Betamethasone 17-butyrate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding activates the receptor, which then translocates to the nucleus and modulates the expression of specific genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation and suppressing the immune response .

類似化合物との比較

  • Betamethasone dipropionate
  • Betamethasone valerate
  • Clobetasol propionate
  • Hydrocortisone butyrate

Comparison: Betamethasone 17-butyrate is unique in its balance of potency and safety. Compared to betamethasone dipropionate and clobetasol propionate, it has a lower risk of causing skin atrophy and other side effects while maintaining strong anti-inflammatory effects. Hydrocortisone butyrate, on the other hand, is milder and often used for less severe conditions .

生物活性

Betamethasone 17-butyrate is a potent synthetic corticosteroid known for its anti-inflammatory and immunosuppressive properties. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacokinetics, clinical efficacy, and safety profiles based on diverse research findings.

This compound primarily exerts its effects through the following mechanisms:

  • Glucocorticoid Receptor Activation : It binds to glucocorticoid receptors, leading to the inhibition of pro-inflammatory signals and promotion of anti-inflammatory signals. This action involves the suppression of nuclear factor kappa B (NF-κB) and other inflammatory transcription factors .
  • Nongenomic Pathways : In addition to genomic effects, betamethasone can modulate immune cell activity through rapid nongenomic pathways, affecting T-cells and monocytes via membrane-bound receptors .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : The absorption varies with the formulation used; for instance, ointments may enhance absorption compared to creams due to their occlusive nature .
  • Volume of Distribution : Studies indicate a volume of distribution around 94,584 mL following intramuscular administration .
  • Half-Life : The half-life is approximately 10.2 hours after a single intramuscular dose .
  • Metabolism : Betamethasone is metabolized into several metabolites, primarily through hydroxylation processes .
  • Elimination : The drug is predominantly eliminated via urine .

Clinical Efficacy

This compound has demonstrated efficacy in treating various inflammatory conditions:

  • Topical Use : It is effective in managing skin conditions such as eczema and psoriasis. Clinical trials have shown that it provides significant relief from symptoms compared to other corticosteroids like hydrocortisone and triamcinolone acetonide .
  • Comparative Studies : In studies comparing hydrocortisone-17-butyrate and betamethasone, both showed similar effects on collagen synthesis suppression, indicating their potency in reducing inflammation but also highlighting potential atrophogenic effects .

Safety Profile

While this compound is effective, it is associated with several adverse effects:

  • Skin Atrophy : Prolonged use can lead to skin thinning and other local side effects. Hydrocortisone-17-butyrate was noted to be less atrophogenic than betamethasone in some studies .
  • Systemic Effects : Long-term systemic use may lead to adrenal suppression and increased susceptibility to infections due to its immunosuppressive properties .

Case Studies

Several case studies illustrate the clinical application of this compound:

  • Efficacy in Eczema : In a double-blind study involving patients with eczema, this compound was found to be as effective as mometasone furoate but with better cosmetic outcomes, influencing patient compliance positively .
  • Psoriasis Treatment : Another study indicated that patients treated with betamethasone valerate (a related compound) showed significant improvement in psoriasis symptoms compared to those treated with lower-potency agents over a period of three weeks .

Data Summary

ParameterValue/Details
Mechanism of ActionGlucocorticoid receptor agonist
Volume of Distribution94,584 mL
Half-Life10.2 hours
AbsorptionVaries by formulation
Common IndicationsEczema, psoriasis
Key Adverse EffectsSkin atrophy, adrenal suppression

特性

IUPAC Name

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35FO6/c1-5-6-22(32)33-26(21(31)14-28)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,27)20(30)13-24(19,26)4/h9-10,12,15,18-20,28,30H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMKMVBXZBLQMS-SOMXGXJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35FO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30859705
Record name Betamethasone 17-butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5534-14-5
Record name Betamethasone 17-butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30859705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。